tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate
描述
tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring fused to a pyridine moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of antiviral and kinase-targeting agents. Its stereochemical configuration (3S) enhances specificity in binding biological targets, as evidenced by its use in GS-6207 analogs, a class of HIV-1 capsid inhibitors . The tert-butyl carbamate group acts as a protective group for amines during multi-step syntheses, ensuring stability under reactive conditions.
属性
IUPAC Name |
tert-butyl N-[(3S)-1-pyridin-2-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-7-9-17(10-11)12-6-4-5-8-15-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,16,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPPPUFHXZAFAE-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. One common method includes the use of a palladium-catalyzed coupling reaction, where tert-butyl carbamate is reacted with a pyrrolidine derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can produce a variety of substituted carbamates .
科学研究应用
Chemistry
In chemistry, tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can be used to investigate the binding affinities and activities of various enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and pyridinyl group allow the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on their pyridine/pyrrolidine scaffolds and substituent patterns. Below is a detailed comparison:
Structural Analogues from Pharmaceutical Catalogs
lists pyridine derivatives with comparable protective groups and substituents:
- N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide: Features a chloro-substituted pyridine and a terminal alkyne group.
- tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate : Shares the tert-butyl carbamate group but includes methoxy substituents on the pyridine ring, which may enhance solubility but reduce metabolic stability compared to the unsubstituted pyridine in the target compound .
Antiviral Agents
The target compound’s role in GS-6207 analogs () contrasts with:
- tert-Butyl (S)-(1-(6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)-3-(3-(N-(methylsulfonyl)methylsulfonamido)-1H-indazol-7-yl)pyridin-2-yl)-2-phenylethyl)carbamate : Contains a sulfonamide-indazole group and alkyne linker, enhancing antiviral potency but introducing synthetic challenges (e.g., handling sulfonyl groups) .
Data Table: Key Properties and Comparisons
| Property | tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate | N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide | tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate |
|---|---|---|---|
| Molecular Weight | ~294.3 g/mol (estimated) | 310.7 g/mol | 296.3 g/mol |
| Key Substituents | Pyrrolidine, pyridine, tert-butyl carbamate | Chloro, alkyne, pivalamide | Dimethoxy, methylcarbamate |
| Therapeutic Target | HIV-1 capsid (GS-6207 analogs) | Not specified (catalog compound) | Not specified (catalog compound) |
| Synthetic Complexity | Moderate (standard carbamate protection) | High (alkyne functionalization) | Low (methoxylation) |
Research Findings and Implications
- Bioactivity : The target compound’s (3S) configuration and pyrrolidine-pyridine scaffold confer selectivity for viral capsid proteins, as demonstrated in GS-6207 derivatives . In contrast, kinase inhibitors () rely on pyrimidine cores for ATP-binding interactions .
- Metabolic Stability : The absence of electron-withdrawing groups (e.g., nitro or sulfonyl) in the target compound may improve metabolic stability compared to analogs in and .
- Scalability : Simpler synthesis routes (e.g., carbamate protection vs. palladium-catalyzed coupling) make the target compound more feasible for large-scale production .
Notes
Stereochemical Sensitivity : The (3S) configuration is critical for antiviral activity; enantiomeric forms may exhibit reduced efficacy .
Limitations of Catalog Compounds : Derivatives in lack detailed pharmacological data, limiting direct therapeutic comparisons .
Synthetic Optimization : Future work should explore hybridizing the target compound’s pyrrolidine ring with substituents from kinase inhibitors (e.g., nitropyrimidine) to diversify applications.
生物活性
tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate, with a molecular formula of C₁₄H₂₁N₃O₂ and a molecular weight of approximately 263.34 g/mol, is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a tert-butyl group and a pyridinyl-pyrrolidine moiety, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural attributes of this compound are significant for understanding its biological activity. The compound can be represented as follows:
Key Features
- Molecular Formula : C₁₄H₂₁N₃O₂
- Molecular Weight : 263.34 g/mol
- CAS Number : 884653-76-3
The presence of the pyridine ring is particularly noteworthy as it may enhance the compound's ability to interact with various biological receptors and enzymes.
Research indicates that this compound may exhibit diverse biological activities through its interactions with specific targets in cellular pathways. Preliminary studies suggest potential mechanisms including:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound. Notable findings include:
- Anticancer Activity : In vitro studies have indicated that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotective Effects : It has shown promise in models of neurodegenerative diseases, potentially protecting neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Protection against oxidative stress | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of this compound, researchers found that treatment led to a significant decrease in cell viability in various cancer cell lines, including breast and colon cancers. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.
Case Study 2: Neuroprotection in Animal Models
Another investigation evaluated the neuroprotective effects of the compound in animal models of Alzheimer's disease. Results indicated that administration resulted in improved cognitive function and reduced neuroinflammation, suggesting potential therapeutic applications for neurodegenerative conditions.
Synthetic Pathways
Various synthetic routes have been developed for producing this compound, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.
Potential Applications
Given its promising biological activities, this compound could be explored for applications in:
- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
- Research Tools : For studying specific biological pathways related to its modes of action.
常见问题
Q. What are the standard synthetic protocols for synthesizing tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate?
Methodological Answer: The synthesis typically involves a multi-step approach:
Chiral Pyrrolidine Intermediate Preparation : The (3S)-pyrrolidin-3-amine core is synthesized via asymmetric hydrogenation or enzymatic resolution to ensure stereochemical integrity .
Protection with Boc Anhydride : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–20°C to prevent racemization .
Pyridine Coupling : The protected amine reacts with 2-chloropyridine via nucleophilic aromatic substitution (SNAr) under reflux in acetonitrile, catalyzed by DMAP .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C | 85 | >95% | |
| Pyridine Coupling | 2-Chloropyridine, DMAP, 80°C | 72 | 90% (after purification) |
Q. How should researchers handle safety and stability considerations during synthesis?
Methodological Answer:
- Hygroscopicity : Store the compound under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent hydrolysis of the Boc group .
- Toxicity : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation from pyridine derivatives .
- Waste Disposal : Neutralize reaction byproducts (e.g., TEA·HCl) with 1M NaOH before aqueous waste disposal .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., 3JHH for pyrrolidine ring) and Boc group signals (δ ~1.4 ppm for tert-butyl) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected m/z: 292.19) .
- X-ray Crystallography : Resolve ambiguous NOE interactions in the pyrrolidine-pyridine system .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.42 (s, 9H, Boc), 3.2–3.6 (m, pyrrolidine H) | |
| IR | 1680 cm⁻¹ (C=O stretch, carbamate) |
Advanced Research Questions
Q. How can enantiomeric purity be optimized in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation of enamines to achieve >97% ee .
- Analytical Validation :
Troubleshooting Tip : If ee <95%, recrystallize from ethyl acetate/hexane to remove minor enantiomers .
Q. How to resolve contradictions in spectroscopic data interpretation?
Methodological Answer:
- Dynamic NMR for Rotamers : Boc groups can cause splitting of pyrrolidine signals at low temperatures (−40°C) .
- DFT Calculations : Compare computed (B3LYP/6-31G*) vs. experimental NMR shifts to identify conformational biases .
- Cross-Validation : Use HSQC/HMBC to assign ambiguous carbons (e.g., pyridine C2 vs. C6) .
Q. What computational methods predict reactivity in downstream functionalization?
Methodological Answer:
- Docking Studies : Model interactions with biological targets (e.g., kinase inhibitors) using PyMOL and AutoDock Vina .
- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic sites on the pyrrolidine ring .
- Solvent Effects : Simulate SNAr kinetics in DMF vs. DCM using COSMO-RS (e.g., faster coupling in polar aprotic solvents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
